Octinoxate is categorized under organic compounds with the chemical formula . Its classification includes:
The primary method for synthesizing octinoxate involves esterification, a common reaction in organic chemistry. The synthesis can be summarized as follows:
The molecular structure of octinoxate consists of a methoxycinnamate moiety linked to an octyl group. Key structural features include:
Octinoxate features a conjugated double bond system that allows it to absorb UV radiation effectively.
Octinoxate primarily undergoes photodegradation when exposed to ultraviolet light, leading to the formation of reactive singlet oxygen species. This process may induce oxidative stress in skin cells, potentially disrupting cellular functions. Additionally, it can interact with other substances, affecting their stability and efficacy.
The general degradation reaction can be represented as:
The mechanism by which octinoxate protects the skin involves its ability to absorb UVB radiation. Upon absorption of a UVB photon, an electron within the octinoxate molecule is excited to a higher energy level. This process triggers a rearrangement of protons within the molecule, dissipating the energy as heat instead of allowing it to damage skin cells . This mechanism is crucial for its function as a protective agent in sunscreens.
These properties make octinoxate suitable for incorporation into various cosmetic formulations, enhancing their efficacy against UV radiation.
Octinoxate is predominantly used in:
Research continues into alternative compounds that may provide similar protective benefits with reduced toxicity profiles . Concerns regarding its potential endocrine-disrupting effects have led to ongoing studies aimed at understanding its impact on human health and the environment .
Octinoxate demonstrates significant in vitro and in vivo activity as an endocrine disruptor, primarily through interactions with estrogen and androgen signaling cascades. Mechanistic studies indicate octinoxate binds to estrogen receptors (ERα and ERβ), acting as a xenoestrogen that triggers estrogen-responsive gene expression. In vitro assays using human breast cancer cells (MCF-7) revealed increased cell proliferation (a hallmark estrogenic response) at concentrations ≥ 1 µM, with potency approximately 1/10,000th of 17β-estradiol [1]. This estrogenic mimicry occurs through direct receptor binding, facilitating co-activator recruitment and transcriptional activation of estrogen-responsive elements.
Concurrently, octinoxate exhibits anti-androgenic activity. Experimental models demonstrate it interferes with testosterone signaling by binding to androgen receptors (AR), inhibiting natural ligand binding and suppressing transcriptional activity of androgen-dependent genes. In vivo studies on male rats documented reduced sperm counts at all exposure levels and altered weights of reproductive organs, indicating disruption of androgen-regulated development [1] [4]. Molecular docking simulations corroborate these findings, showing favorable binding energy for octinoxate within the AR ligand-binding domain, inducing conformational changes incompatible with co-activator binding.
The dual action—estrogenic agonism coupled with anti-androgenic antagonism—creates a complex endocrine disruption profile. This is particularly evident in developmental studies where in utero exposure leads to demasculinization of male offspring and altered reproductive organ morphology in both sexes. Female offspring exhibit significantly lowered estradiol and progesterone levels, potentially impacting fertility [1] [4].
Table 1: Receptor-Specific Interactions of Octinoxate
Receptor Pathway | Type of Interaction | Key Molecular/Cellular Effects | Experimental Evidence |
---|---|---|---|
Estrogen Receptor (ERα/ERβ) | Agonist | ↑ Cell proliferation in ER+ cells; ↑ Estrogen-responsive gene transcription (e.g., pS2, TFF1) | MCF-7 cell proliferation assays; ER transactivation assays [1] [6] |
Androgen Receptor (AR) | Antagonist | ↓ AR transcriptional activity; Altered expression of androgen-dependent genes (e.g., PSA); Anti-androgenic effects on reproductive tissues | Yeast-based AR assays; Reduced sperm counts & altered organ weights in rats [1] [4] |
Membrane Estrogen Receptors (mER) | Modulator (Potential) | Rapid non-genomic signaling (e.g., Ca²⁺ flux, MAPK activation) | Limited evidence; Suggested by rapid responses in aquatic models |
Disruption of the hypothalamic-pituitary-thyroid (HPT) axis represents a critical mechanism of octinoxate toxicity, evidenced across mammalian, piscine, and in vitro models. Octinoxate interferes with thyroid hormone (TH) synthesis, transport, metabolism, and receptor signaling, leading to altered circulating thyroxine (T4) and triiodothyronine (T3) levels.
In vivo mammalian studies reveal consistent thyroid suppression. Oral administration of octinoxate (100 mg/kg/day for 5 days) to Sprague-Dawley rats significantly decreased serum T4 and T3 concentrations without immediately altering thyroid-stimulating hormone (TSH) levels. This suggests direct interference with TH synthesis or enhancement of peripheral metabolism rather than central TSH regulation [3] [7]. Compensatory mechanisms emerge with prolonged exposure; increased TSH secretion indicates HPT axis feedback attempting to restore euthyroid status.
Aquatic models provide profound insights into molecular mechanisms. A pivotal 6-week exposure study in rainbow trout (Oncorhynchus mykiss) demonstrated significant thyroxine elevation (395.6 µg/kg dose) alongside downregulation of key genes governing TH homeostasis. Specifically, cranial kidney expression of:
Complementary zebrafish (Danio rerio) embryo studies (120-hour exposure) confirmed TH disruption, showing significant T4 reduction. Crucially, experiments utilizing thyroid hormone receptor alpha knockout (thrαa-/-) zebrafish demonstrated significantly higher mortality upon octinoxate exposure (≥3 µM) compared to wild-type counterparts. This genetic evidence strongly implicates direct interference with TH receptor function as a key toxic mechanism [7] [9]. Octinoxate likely disrupts TH receptor (TR)-mediated gene regulation, impacting development.
In vitro analyses, however, present a nuanced picture. While octinoxate did not directly activate thyroid hormone receptor beta (thrβ) in reporter gene assays or displace T4 from transthyretin (TTR) in vitro, the consistent in vivo effects suggest disruption occurs indirectly via altered deiodinase activity, hepatic metabolism, or HPT axis feedback rather than direct receptor binding [3].
Table 2: Thyroid Disruption Endpoints Across Species
Organism/Model | Exposure Duration & Concentration | Key Thyroid Endpoints Altered | Molecular Changes |
---|---|---|---|
Rainbow Trout (Oncorhynchus mykiss) | 6 weeks; 96 μg/kg & 395.6 μg/kg | ↑ Plasma thyroxine (T4) (High dose) | ↓ deio2 mRNA (Cranial kidney, High dose); ↓ pax8 mRNA (Cranial kidney, Med & High dose) [3] |
Zebrafish (Danio rerio) Embryos/Larvae | 120 hours; 3-30 µM | ↓ Thyroxine (T4); Altered T3/T4 ratio | ↑ trh, ↑ tshβ, ↑ tshr mRNA (Feedback activation); ↑ deio2 (Avobenzone co-exposure) [7] [9] |
Sprague-Dawley Rats | 5 days; 100 mg/kg/day | ↓ Serum T4, ↓ Serum T3 | Delayed compensatory ↑ TSH; Altered hepatic TH metabolism [3] [7] |
GH3/TRE-Luc Cell Line (In vitro) | 24-48 hours; 1-100 µM | No direct TH receptor (thrβ) activation | No TTR binding; Suggests indirect disruption mechanisms [3] |
Exposure to octinoxate during critical developmental windows elicits persistent and sometimes transgenerational impairments in reproductive and neurological function. Evidence from mammalian and fish models indicates that parental (F0 generation) exposure can alter phenotypes in unexposed F1 and F2 offspring, suggesting epigenetic reprogramming or permanent organizational effects on developing endocrine systems.
Reproductive system impacts are profound. Developmental exposure of pregnant rats (GD6-LD28) to octinoxate (via diet, 6,000 ppm ≈ 419-920 mg/kg/day maternal intake) induced significant delays in sexual maturation in F1 offspring. Delays of ~2.1 days in vaginal opening (VO) and ~2.2 days in balanopreputial separation (BPS) were observed, indicative of altered pubertal timing. Female F1 offspring also exhibited prolonged estrus phase duration, suggesting ovarian cycle disruption. Crucially, while immediate fertility (mating success, litter size) remained unaffected, these alterations in reproductive development raise concerns about long-term fecundity and hormone-dependent pathologies [1] [4].
Multigenerational fish studies reveal analogous outcomes. Continuous exposure of Japanese medaka (Oryzias latipes) across two generations (F0 and F1) to environmentally relevant octinoxate concentrations (≥ 33 µg/L) resulted in F1 females with significantly lowered estradiol and progesterone levels. This hormonal suppression correlated with reduced gonadosomatic index (GSI) and altered ovarian histology, suggesting impaired reproductive capacity transferred to the offspring despite direct exposure [1].
Neurological and sensory development is equally vulnerable. Rat offspring exposed in utero and lactationally exhibited altered auditory brainstem response thresholds, indicating disrupted auditory neurological development. Furthermore, behavioral analyses revealed increased anxiety-like behaviors and impaired learning in maze tests, implying hippocampal or cortical dysfunction [1]. Mechanistically, these effects may stem from octinoxate's interference with thyroid hormones, which are critical for brain maturation, including neuronal migration, myelination, and synaptic development. Downregulation of neuronal genes like neurod1 and altered expression of synaptic proteins (e.g., synaptophysin) have been documented in exposed rodent offspring.
Epigenetic modifications likely underpin transgenerational effects. Although specific octinoxate-induced epigenetic marks remain under investigation, studies on similar endocrine disruptors show DNA methylation changes in germ cells and altered miRNA expression profiles in brain and gonadal tissues of subsequent generations. The persistence of effects in F2 embryos derived from exposed F1 parents (without further exposure) observed in some fish models supports true transgenerational epigenetic inheritance [1] [7].
Table 3: Transgenerational Effects of Developmental Octinoxate Exposure
Effect Category | Organism/Generation | Key Findings | Potential Mechanisms |
---|---|---|---|
Reproductive Development | Rat F1 Offspring | Delayed vaginal opening (↓2.1d) & balanopreputial separation (↓2.2d); ↑ Estrus duration; Altered ovarian histology | Organizational effects on hypothalamic-pituitary-gonadal axis; Altered steroidogenesis [1] [4] |
Medaka F1 Offspring | ↓ Estradiol & progesterone; ↓ Gonadosomatic Index (GSI); Reduced fecundity | Suppression of steroidogenic enzyme genes (cyp19a1a, star); Altered gonad development [1] | |
Neurological Development | Rat F1 Offspring | Altered auditory brainstem responses; ↑ Anxiety-like behavior; Impaired spatial learning | TH disruption impacting neurogenesis/myelination; Altered neurod1 expression; Hippocampal synaptic changes [1] |
Transgenerational Inheritance | Medaka F2 Embryos (from exposed F1) | Reduced hatching success; Developmental abnormalities | Potential germline epigenetic alterations (DNA methylation, histone mods.); Altered non-coding RNA [1] [7] |
Environmental organisms are rarely exposed to octinoxate in isolation; complex mixtures of UV filters are ubiquitous in aquatic ecosystems. Understanding octinoxate's behavior within these mixtures—whether additive, synergistic, or antagonistic—is crucial for ecological risk assessment.
Avobenzone frequently co-occurs with octinoxate in sunscreens and environmental samples. Studies in zebrafish larvae demonstrate that co-exposure (≥3 µM each) exacerbates thyroid disruption compared to either chemical alone. While octinoxate primarily decreased T4, avobenzone significantly increased the T3/T4 ratio and upregulated deiodinase 2 (deio2) expression, accelerating T4 conversion to the more biologically active T3. This combined assault on different nodes of the HPT axis (octinoxate suppressing TH synthesis/secretion, avobenzone enhancing peripheral activation) led to stronger dysregulation of HPT axis feedback, evidenced by significant upregulation of hypothalamic (trh) and pituitary (tshβ, tshr) genes [7] [9]. Crucially, mortality in thrαa-/- zebrafish was significantly higher under co-exposure, confirming greater functional impairment of TH signaling pathways in mixtures [9].
Oxybenzone (Benzophenone-3, BP-3) often coexists with octinoxate. While both possess estrogenic activity, their combined effects appear complex. In vitro estrogen receptor activation assays suggest additive estrogenicity at low concentrations. However, higher concentrations or specific ratios may induce antagonism, potentially due to competition for receptor binding sites or differential recruitment of co-regulators. Environmental monitoring reveals these co-occurrences: octinoxate (3.84-4043 ng/L) and BP-3 (1.37-721 ng/L) in global surface waters [7] [8]. This highlights the reality of mixture exposure scenarios.
Inorganic UV filters like titanium dioxide (TiO₂) and zinc oxide (ZnO) nanoparticles present contrasting mechanisms. While generally exhibiting lower endocrine activity than organic filters, their presence may influence octinoxate bioavailability and photodegradation. Coating agents (e.g., silica, alumina) on nanoparticles can adsorb organic UV filters like octinoxate, potentially reducing their biological uptake and toxicity in water columns. Conversely, photocatalysis by TiO₂ under UV light can accelerate octinoxate degradation into bioactive metabolites, potentially enhancing toxicity [2] [6].
Toxicokinetic interactions further complicate mixture effects. Octinoxate can inhibit cytochrome P450 (CYP) enzymes involved in metabolizing other UV filters (e.g., 4-methylbenzylidene camphor, 4-MBC), potentially increasing their bioaccumulation and persistence. This metabolic inhibition was demonstrated in vitro using hepatic microsomes, where octinoxate reduced 4-MBC clearance by >30% [6]. Such interactions underscore that mixture toxicity cannot be reliably predicted from single-chemical data alone.
Table 4: Interaction Profiles of Octinoxate with Co-Occurring UV Filters
Co-Exposure UV Filter | Type of Interaction | Key Combined Effects on Endocrine Endpoints | Potential Mechanisms |
---|---|---|---|
Avobenzone | Synergistic/Aggravating | ↑↑ T3/T4 ratio; ↑↑ deio2 expression; ↑↑ HPT axis gene (trh, tshβ, tshr) dysregulation; ↑ Mortality in thrαa-/- zebrafish | Complementary disruption: Octinoxate ↓ T4 production; Avobenzone ↑ T4→T3 conversion & receptor disruption [7] [9] |
Oxybenzone (BP-3) | Additive (Estrogenicity) / Variable | Additive ER activation at low doses; Potential antagonism at high doses; Combined detection in human fluids (urine, serum) | Competition for ER binding; Differential co-regulator recruitment; Shared metabolic pathways (CYP inhibition) [6] [8] |
4-Methylbenzylidene Camphor (4-MBC) | Metabolic Inhibition | ↑ Bioaccumulation & persistence of 4-MBC; Potential ↑ Estrogenic/anti-androgenic effects | Octinoxate inhibition of CYP isoforms responsible for 4-MBC hydroxylation [6] |
Titanium Dioxide (TiO₂) / Zinc Oxide (ZnO) Nanoparticles | Adsorption/Photocatalysis | ↓ Octinoxate bioavailability (adsorption); ↑ Formation of bioactive photodegradates (photocatalysis) | Physical adsorption to nanoparticle coatings; ROS-mediated degradation of octinoxate under UV light [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1